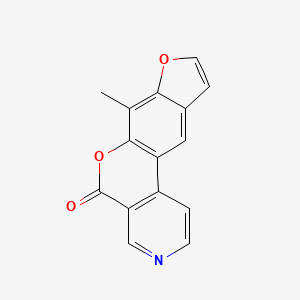

7-Methylpyrido(3,4-c)psoralen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methylpyrido[3,4-c]psoralen is a furanocoumarin.

Applications De Recherche Scientifique

Photobinding to DNA

One of the primary applications of 7-methylpyrido(3,4-c)psoralen is its ability to photobind to DNA. Research indicates that this compound binds more efficiently to DNA than its counterpart, 8-methoxypsoralen, under UV irradiation. Specifically, it has been shown that this compound photobinds approximately 11 times more efficiently than 8-methoxypsoralen at a concentration of 10−6 M, with one molecule binding per 7.5×104 base pairs per kJ·m² of 365-nm radiation . This property is significant for developing phototherapeutic agents aimed at targeting DNA in cancer cells.

Antiproliferative Activity

The compound exhibits notable antiproliferative activity, making it an attractive candidate for cancer therapies. Studies have demonstrated that this compound can induce specific photoadducts in DNA that are recognized differently by cellular repair systems. This differential recognition may lead to varied repair efficiencies of the resulting DNA damage, which has implications for its use in cancer treatment .

Photochemotherapy for Skin Diseases

This compound is also utilized in photochemotherapy for skin conditions such as psoriasis and vitiligo. The compound is often used in conjunction with UVA light (PUVA therapy), where it acts as a photosensitizer to enhance the therapeutic effects of UV radiation on affected skin areas. Clinical studies have indicated that this treatment can lead to significant improvements in skin lesions .

Genotoxicity and Mutagenicity Studies

Research has shown that this compound possesses mutagenic properties when combined with UV radiation. It has been observed to induce mutations and mitotic recombination in yeast models and sister chromatid exchanges in mammalian cells both in vitro and in vivo . Understanding these genotoxic effects is crucial for assessing the safety and efficacy of this compound in therapeutic applications.

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of this compound in treating skin diseases:

- Psoriasis Treatment : In a cohort study involving psoriatic patients treated with PUVA therapy using this compound, no significant increase in skin cancer incidence was observed over a follow-up period of two years . This suggests a favorable safety profile when used appropriately.

- Skin Tumors Induction Studies : Experimental studies on mice have shown that while this compound can induce skin tumors when combined with UV radiation, the incidence rates vary significantly based on dosage and exposure duration .

Propriétés

Numéro CAS |

85878-63-3 |

|---|---|

Formule moléculaire |

C15H9NO3 |

Poids moléculaire |

251.24 g/mol |

Nom IUPAC |

11-methyl-9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |

InChI |

InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-10-2-4-16-7-12(10)15(17)19-14(8)11/h2-7H,1H3 |

Clé InChI |

HUAHUHGFYQDAJK-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |

SMILES canonique |

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |

Key on ui other cas no. |

85878-63-3 |

Synonymes |

7-methylpyrido(3,4-c)psoralen 7-methylpyridopsoralen 7-MPP MePyPs PMPSL pyrido(3,4-c)-7-methylpsoralen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.